

# An In-depth Technical Guide to 3-Nitrobenzyl Bromide: Chemical Properties and Structure

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## Compound of Interest

Compound Name: *3-Nitrobenzyl bromide*

Cat. No.: *B016694*

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This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of **3-nitrobenzyl bromide**. The information is intended for researchers, scientists, and professionals in the field of drug development and material science.

## Chemical Identity and Structure

**3-Nitrobenzyl bromide**, also known as  $\alpha$ -bromo-3-nitrotoluene, is an organic compound featuring a benzene ring substituted with a bromomethyl group and a nitro group at the meta position.<sup>[1]</sup> This unique structure, combining a reactive benzylic bromide with an electron-withdrawing nitro group, makes it a versatile reagent in organic synthesis.<sup>[2]</sup>

Table 1: Chemical Identifiers and Structural Information

Identifier	Value
IUPAC Name	1-(bromomethyl)-3-nitrobenzene <a href="#">[3]</a>
Synonyms	α-Bromo-m-nitrotoluene, m-Nitrobenzyl bromide <a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	3958-57-4 <a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO <sub>2</sub> <a href="#">[1]</a>
Molecular Weight	216.03 g/mol <a href="#">[1]</a>
SMILES String	[O]-INVALID-LINK--c1ccccc(CBr)c1 <a href="#">[4]</a>
InChI Key	LNWXALCHPJANMJ-UHFFFAOYSA-N <a href="#">[4]</a>

## Physicochemical Properties

**3-Nitrobenzyl bromide** is a solid at room temperature, appearing as a white to light yellow or green crystalline powder.[\[1\]](#) Its physical and chemical characteristics are summarized in the table below.

Table 2: Physicochemical Properties of **3-Nitrobenzyl Bromide**

Property	Value
Appearance	White to light yellow to green powder/crystal <a href="#">[1]</a>
Melting Point	57.0 to 61.0 °C <a href="#">[1]</a>
Boiling Point	115 °C at 0.8 mmHg <a href="#">[1]</a>
Density	1.7 ± 0.1 g/cm <sup>3</sup> <a href="#">[5]</a>
Solubility	Soluble in methanol; Insoluble in water <a href="#">[1]</a> <a href="#">[6]</a>
Flash Point	153-154°C at 7mm <a href="#">[5]</a> <a href="#">[7]</a>

## Reactivity and Applications

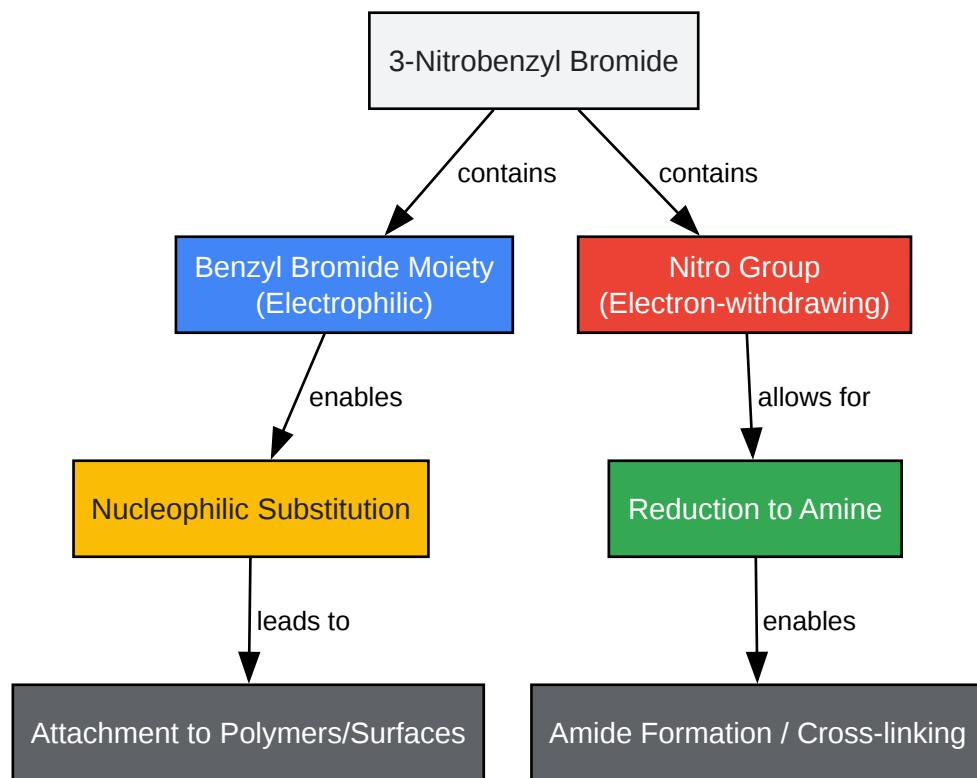
The chemical reactivity of **3-nitrobenzyl bromide** is primarily dictated by two functional groups: the benzyl bromide and the nitro group.

- Benzyl Bromide Group: The bromomethyl group is an excellent electrophile, making the compound highly susceptible to nucleophilic substitution reactions. This feature is instrumental for attaching the 3-nitrobenzyl moiety to various molecules, such as polymer backbones or for functionalizing surfaces.[\[2\]](#)
- Nitro Group: The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the benzylic position. Furthermore, the nitro group itself can be chemically transformed, most commonly reduced to an amine. This resultant amino group provides a handle for further reactions like amide bond formation, enabling the synthesis of more complex molecules.[\[2\]](#)

This dual functionality makes **3-nitrobenzyl bromide** a valuable intermediate in various synthetic applications, including:

- Material Science: Introduction of specific optical, electronic, or mechanical properties into polymers and other advanced materials.[\[2\]](#)
- Organic Synthesis: Used as a building block for creating complex organic molecules. For instance, it has been used in the synthesis of 1,4-disubstituted imidazoles, which have potential as antibacterial agents.[\[8\]](#)[\[9\]](#)

A logical diagram illustrating the key chemical attributes of **3-nitrobenzyl bromide** is presented below.



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Caption: Key functional groups and reactivity of **3-Nitrobenzyl bromide**.

## Experimental Protocols

A representative experimental protocol for the synthesis of nitrobenzyl bromide from o-nitrotoluene is described below. This method utilizes a free radical bromination reaction.[\[10\]](#)

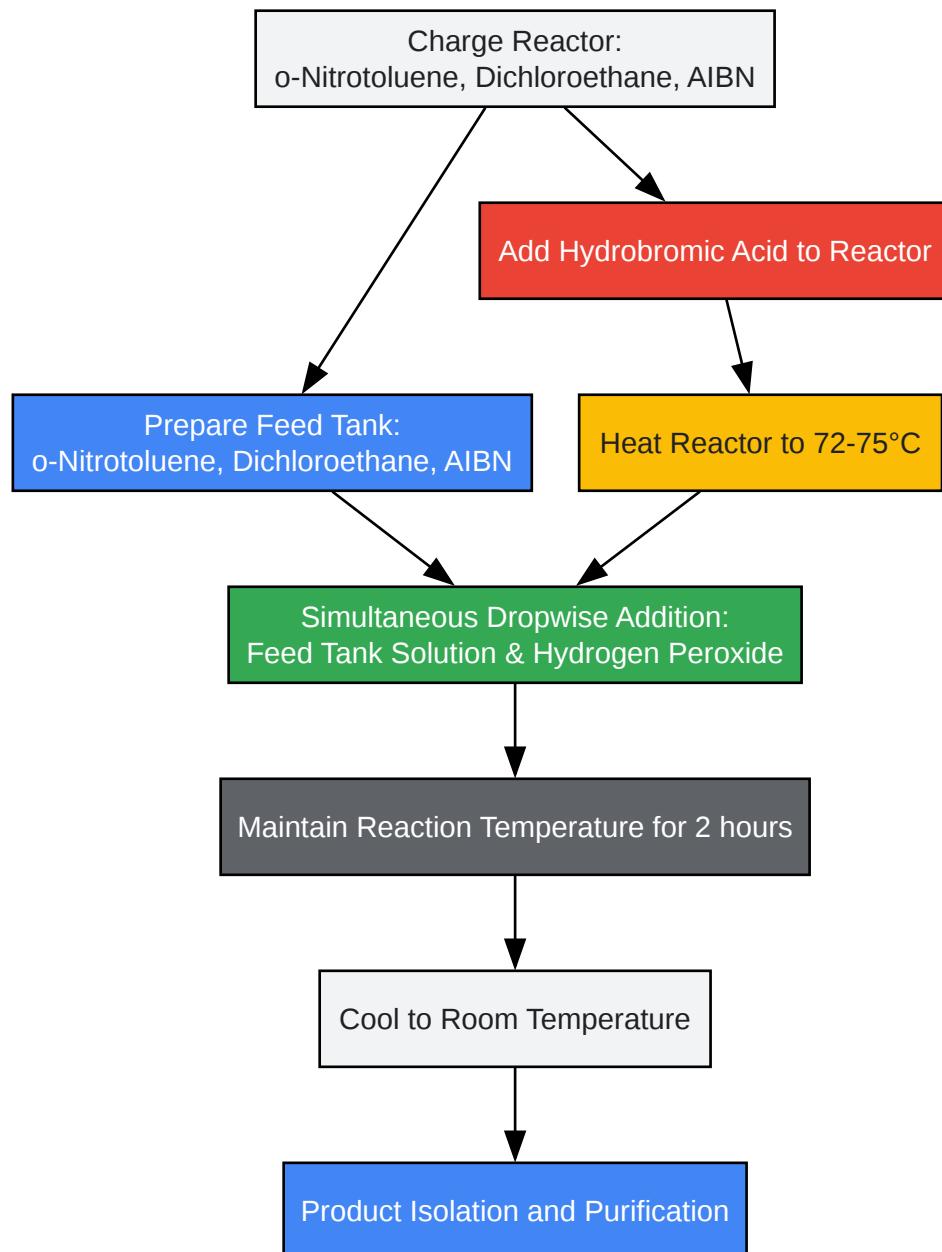
Materials:

- o-Nitrotoluene
- Dichloroethane (or Chlorobenzene)
- Azobisisobutyronitrile (AIBN - initiator)
- 40% Hydrobromic acid
- 30% Hydrogen peroxide

**Procedure:**

- In a 5000L bromination kettle, add 300kg of dichloroethane, 226kg of o-nitrotoluene, and 24kg of azobisisobutyronitrile. Stir the mixture for 20 minutes, then pump the solution into a high-level tank for later use.[10]
- To the bromination kettle, add another 300kg of dichloroethane and 226kg of o-nitrotoluene. Stir to mix evenly.[10]
- Add 740.86kg of 40% hydrobromic acid to the kettle and heat the mixture to 72-75°C with stirring.[10]
- Simultaneously and slowly add the mixed solution from the high-level tank and 448.26kg of 30% hydrogen peroxide dropwise into the bromination kettle.[10]
- After the addition is complete, continue the reaction at the same temperature for 2 hours.[10]
- Once the reaction is complete, cool the mixture to room temperature. The product can then be isolated and purified.[10]

The following diagram illustrates the workflow for this synthesis.



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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Nitrobenzyl Bromide: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016694#3-nitrobenzyl-bromide-chemical-properties-and-structure]

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